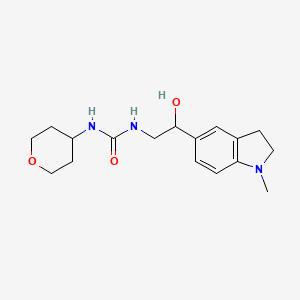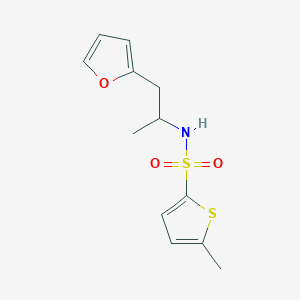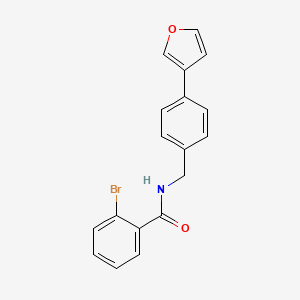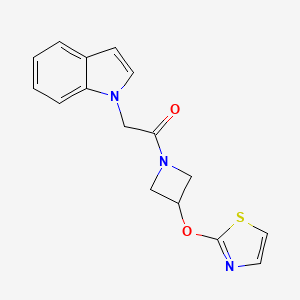
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide (CTB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CTB is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is not well understood, but it is thought to act by binding to specific cellular targets and modulating their activity. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to interact with a variety of proteins, including ion channels, enzymes, and receptors, suggesting that it may have diverse effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of enzyme activity, and alteration of cellular signaling pathways. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide in laboratory experiments is its small size, which allows it to easily penetrate cellular membranes and interact with intracellular targets. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to be relatively stable and non-toxic, making it a safe and reliable tool for scientific research. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide, including further exploration of its therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide could be used as a tool for studying a variety of cellular processes, including protein-protein interactions, cellular signaling pathways, and ion channel function. Further research is needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide and its potential applications in scientific research and medicine.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide involves a series of chemical reactions that ultimately yield the final product. One common method involves the reaction of 3-bromo-2-nitrobenzoic acid with cyclopentanol, followed by treatment with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-mercaptothiolane to yield the thiolane derivative, which is then reacted with cyanogen bromide to form the final product, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c18-11-17(8-9-22-12-17)19-16(20)13-4-3-7-15(10-13)21-14-5-1-2-6-14/h3-4,7,10,14H,1-2,5-6,8-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLKLJRTRKAHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)

![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)